1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine
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Overview
Description
1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and an oxazole ring. The presence of the fluorophenyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine typically involves multi-step organic reactionsThe final step often involves the coupling of the oxazole derivative with the piperazine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole and piperazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Similar in structure but with a bromine atom instead of fluorine.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains both chlorine and fluorine atoms, offering different chemical properties.
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate: A structurally related compound with different functional groups.
Uniqueness
1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}-4-phenylpiperazine is unique due to the presence of the oxazole ring and the specific positioning of the fluorophenyl group.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-16(7-9-17)20-14-19(25-22-20)15-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCBXNYRDEAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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